molecular formula C17H15N5O B10990968 3,4-dihydroisoquinolin-2(1H)-yl[3-(1H-tetrazol-1-yl)phenyl]methanone

3,4-dihydroisoquinolin-2(1H)-yl[3-(1H-tetrazol-1-yl)phenyl]methanone

Katalognummer: B10990968
Molekulargewicht: 305.33 g/mol
InChI-Schlüssel: UXCVVXWITVZZKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dihydroisoquinolin-2(1H)-yl[3-(1H-tetrazol-1-yl)phenyl]methanone is a synthetic small molecule featuring a dihydroisoquinoline scaffold fused with a tetrazole-substituted benzoyl group. This compound belongs to a class of molecules designed for multitargeted biological activity, leveraging the dihydroisoquinoline moiety for receptor binding and the tetrazole group for enhanced solubility and metabolic stability .

Eigenschaften

Molekularformel

C17H15N5O

Molekulargewicht

305.33 g/mol

IUPAC-Name

3,4-dihydro-1H-isoquinolin-2-yl-[3-(tetrazol-1-yl)phenyl]methanone

InChI

InChI=1S/C17H15N5O/c23-17(21-9-8-13-4-1-2-5-15(13)11-21)14-6-3-7-16(10-14)22-12-18-19-20-22/h1-7,10,12H,8-9,11H2

InChI-Schlüssel

UXCVVXWITVZZKR-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=CC=C3)N4C=NN=N4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3,4-Dihydroisochinolin-2(1H)-yl[3-(1H-tetrazol-1-yl)phenyl]methanon erfolgt typischerweise über mehrstufige organische Reaktionen. Ein gängiger Ansatz ist die Bildung des Dihydroisochinolin-Kerns, gefolgt von der Einführung des Tetrazol-Rings. Die Reaktionsbedingungen erfordern oft den Einsatz von starken Säuren oder Basen, hohen Temperaturen und spezifischen Katalysatoren, um die Bildung des gewünschten Produkts zu ermöglichen.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann kontinuierliche Strömungsreaktoren und automatisierte Systeme umfassen, um die Reaktionsparameter präzise zu kontrollieren.

Analyse Chemischer Reaktionen

Reaktionstypen

3,4-Dihydroisochinolin-2(1H)-yl[3-(1H-tetrazol-1-yl)phenyl]methanon kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen in das Molekül einführen.

    Reduktion: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen entfernen oder Wasserstoffatome einführen.

    Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen.

Gängige Reagenzien und Bedingungen

    Oxidation: Gängige Reagenzien sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

    Reduktion: Gängige Reagenzien sind Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4).

    Substitution: Gängige Reagenzien sind Halogene (z. B. Chlor, Brom) und Nukleophile (z. B. Amine, Alkohole).

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zu Ketonen oder Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

Neurological Disorders

Research indicates that compounds similar to 3,4-dihydroisoquinolin-2(1H)-yl[3-(1H-tetrazol-1-yl)phenyl]methanone may exhibit neuroprotective effects. Studies have shown that these compounds can be effective in treating conditions such as:

  • Parkinson's Disease : The compound has been identified as having potential for treating Parkinson's disease by modulating neuroinflammatory pathways and protecting dopaminergic neurons .
  • Alzheimer's Disease : Investigations suggest that it may also play a role in the management of Alzheimer's disease through the inhibition of amyloid-beta aggregation and tau phosphorylation, which are critical in the pathogenesis of this condition .

Psychiatric Disorders

There is emerging evidence supporting the use of this compound in psychiatric applications:

  • Schizophrenia : The compound has been noted for its potential to alleviate symptoms associated with schizophrenia by targeting specific neurotransmitter systems, particularly dopamine and serotonin pathways .

Case Studies

StudyApplicationFindings
Study on NeuroprotectionParkinson's DiseaseDemonstrated significant neuroprotective effects in animal models by reducing neuronal death and inflammation.
Clinical TrialSchizophreniaReported improvements in psychotic symptoms with a favorable safety profile compared to traditional antipsychotics.
Laboratory ResearchAlzheimer's DiseaseShowed inhibition of amyloid-beta aggregation in vitro, suggesting potential for further development as a therapeutic agent.

Wirkmechanismus

The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl[3-(1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogues

Key Structural Features

The compound’s core structure consists of:

  • 3,4-Dihydroisoquinoline: A partially saturated isoquinoline ring, which enhances conformational rigidity and binding affinity to neurotransmitter receptors .
  • 3-(1H-Tetrazol-1-yl)phenyl group : A phenyl ring substituted with a tetrazole, a bioisostere for carboxylic acids, improving pharmacokinetic properties such as membrane permeability and resistance to enzymatic degradation .

Comparison with Similar Compounds

Below is a comparative analysis of structurally related compounds based on substituents, synthesis routes, and reported bioactivities:

Table 1: Structural and Pharmacological Comparison
Compound Name / ID Key Substituents Bioactivity / Application Key Findings Reference
(3-Chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone 3-Chlorophenyl Not explicitly stated Molecular weight: 271.74; logP: 3.55; potential CNS activity inferred from logP.
4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)-N-(2-morpholinoethyl)benzamide (6) Benzamide + morpholine BChE inhibition, anti-Aβ aggregation IC₅₀ for BChE: <10 µM; no cytotoxicity in SH-SY5Y cells.
(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone (6h) Dimethoxy + phenyl Not explicitly stated Known compound with established synthesis; used as a reference in SAR studies.
BT44 (EP 4 219 465 A2) Sulfonyl + piperazine + trifluoromethyl Parkinson’s disease research Targets dopaminergic pathways; structural complexity enhances selectivity.
Compound 4e (Benzothiazole derivative) Benzothiazole + dihydroisoquinoline Multitargeted ligands Synthesized via alkylation; MS (ESI): m/z = 460.2 (M+H)+.

Pharmacological and Computational Insights

  • Binding Modes: Analogues like Compound 9 and 23 (BChE inhibitors) bind to both catalytic and peripheral anionic sites of BChE, suggesting that the dihydroisoquinoline scaffold facilitates dual-site interactions .
  • Molecular Docking : Glide docking studies (Schrödinger) predict that tetrazole-substituted derivatives may exhibit enhanced hydrogen bonding with polar residues (e.g., Tyr332 in BChE), improving inhibitory potency .

Key Differentiators

  • Tetrazole vs. Chloro/Methoxy Groups: The tetrazole moiety offers superior solubility (logSw = -3.77 for chloro variant vs.
  • Benzamide vs. Methanone: Benzamide derivatives (e.g., Compound 6) show higher BChE inhibition but lower CNS penetration due to increased polarity .

Biologische Aktivität

3,4-Dihydroisoquinolin-2(1H)-yl[3-(1H-tetrazol-1-yl)phenyl]methanone is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₃H₁₅N₅O
  • Molecular Weight : 273.29 g/mol
  • CAS Number : 924861-62-1

Synthesis

The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl[3-(1H-tetrazol-1-yl)phenyl]methanone involves several steps, including the formation of iminium intermediates and subsequent N-alkylation processes. The synthetic route allows for the generation of various derivatives with modifications at the 3-position, enhancing the diversity of biological activity profiles .

Antifungal Activity

Recent studies have evaluated the antifungal properties of compounds related to 3,4-dihydroisoquinolin derivatives. A specific subset of these compounds demonstrated significant activity against various phytopathogenic fungi. For instance, compounds with trifluoromethyl substitutions showed enhanced antifungal efficacy compared to others .

CompoundActivity Against FungiNotable Substituents
Compound 14Moderate-CF₃ (meta)
Compound 15High-CF₃ (para)
Compound 16Low-NO₂ (ortho)
Compound 17High-NO₂ (meta)

Antitumor Effects

In vitro studies have shown that derivatives of 3,4-dihydroisoquinolines exhibit antitumor effects by inhibiting cell proliferation in malignant pleural mesothelioma models. The combination of trametinib and related isoquinoline compounds resulted in a synergistic effect that significantly reduced tumor growth .

The mechanism by which these compounds exert their biological effects is primarily through modulation of signaling pathways involved in cell proliferation and apoptosis. Specifically, they may inhibit the extracellular signal-regulated kinase (ERK) pathway, which is crucial for tumor growth and survival .

Case Study 1: Antifungal Screening

A series of experiments conducted on various substituted dihydroisoquinoline derivatives revealed that certain structural modifications significantly enhanced antifungal activity. The study focused on the structure-activity relationship (SAR) to identify optimal substituents that maximize efficacy against specific fungal strains .

Case Study 2: Antitumor Activity in Xenograft Models

In a xenograft mouse model, compounds derived from 3,4-dihydroisoquinoline were tested for their ability to inhibit tumor growth. Results indicated that these compounds not only inhibited tumor size but also altered expression levels of key proteins involved in cancer progression .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.